N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide is a complex organic compound characterized by its imidazo[1,2-a]pyrimidin-2-yl group attached to a phenyl ring, which is further connected to a 2-propylpentanamide moiety
Mechanism of Action
Target of Action
The primary target of N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process by producing prostaglandins .
Mode of Action
The compound acts as a COX-2 inhibitor . It interacts with the active site of the COX-2 enzyme, effectively inhibiting its function . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, the COX-2 enzyme converts arachidonic acid into prostaglandins. By inhibiting COX-2, the compound prevents this conversion, leading to a decrease in prostaglandin production . This can result in reduced inflammation and pain.
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting COX-2 and reducing prostaglandin production, the compound can alleviate symptoms associated with inflammation, such as pain and swelling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The phenyl ring is then functionalized, and the amide bond is formed using appropriate reagents and conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide may serve as a probe or inhibitor in studies involving enzyme activity and protein interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide
3-Imidazo[1,2-a]pyrimidin-2-ylpropanoic acid
Uniqueness: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide stands out due to its unique structural features, which confer distinct chemical and biological properties compared to similar compounds
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-3-7-15(8-4-2)19(25)22-17-10-5-9-16(13-17)18-14-24-12-6-11-21-20(24)23-18/h5-6,9-15H,3-4,7-8H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYHDBSLGBIFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.